molecular formula C15H20F3NO2 B5677493 (3S*,4R*)-4-methyl-1-[2-methyl-5-(trifluoromethyl)benzyl]piperidine-3,4-diol

(3S*,4R*)-4-methyl-1-[2-methyl-5-(trifluoromethyl)benzyl]piperidine-3,4-diol

Cat. No. B5677493
M. Wt: 303.32 g/mol
InChI Key: VKJVJSKCDGUCLP-UONOGXRCSA-N
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Description

Synthesis Analysis

Synthesis methods for related piperidine compounds involve various chemical reactions, including the use of powerful metal-free thiophiles like 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride for activating thioglycosides, indicating potential strategies for synthesizing complex piperidine derivatives (Crich and Smith, 2001). Another approach involves asymmetric hydrogenation, demonstrating the versatility in synthesizing chiral piperidines (Bisset et al., 2012).

Molecular Structure Analysis

The molecular structure of related compounds showcases diverse conformations and interactions. For instance, the crystal structure of a piperidinium picrate salt reveals complex hydrogen bonding and intermolecular interactions, highlighting the potential complexity in the structure of "(3S*,4R*)-4-methyl-1-[2-methyl-5-(trifluoromethyl)benzyl]piperidine-3,4-diol" (Jasinski et al., 2009).

Chemical Reactions and Properties

Piperidine derivatives participate in a variety of chemical reactions. For instance, the divergent synthesis of 3,5-disubstituted piperidines reveals a method for obtaining dioxygenated piperidines with potential pharmacological properties, indicating the chemical versatility of piperidine structures (Olofsson et al., 2006).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as crystal and molecular structures, are crucial for understanding their behavior and applications. Studies on the crystal structures of piperidine derivatives reveal significant details about their conformational flexibility and hydrogen bonding patterns, which are essential for predicting the physical properties of "this compound" (Kuleshova and Khrustalev, 2000).

Chemical Properties Analysis

The chemical properties, including reactivity and potential interactions, of piperidine derivatives are influenced by their molecular structure. For example, the synthesis and structural analysis of related compounds provide insights into their reactivity, demonstrating the significance of molecular configuration in determining chemical behavior (Ibenmoussa et al., 1998).

properties

IUPAC Name

(3S,4R)-4-methyl-1-[[2-methyl-5-(trifluoromethyl)phenyl]methyl]piperidine-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO2/c1-10-3-4-12(15(16,17)18)7-11(10)8-19-6-5-14(2,21)13(20)9-19/h3-4,7,13,20-21H,5-6,8-9H2,1-2H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJVJSKCDGUCLP-UONOGXRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)CN2CCC(C(C2)O)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C(F)(F)F)CN2CC[C@@]([C@H](C2)O)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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